N-cyclopentyl-N'-(3-methoxyphenyl)oxamide
Description
N-cyclopentyl-N'-(3-methoxyphenyl)oxamide is a substituted oxamide derivative characterized by a central oxalamide core (-NH-CO-CO-NH-) with two distinct substituents: a cyclopentyl group and a 3-methoxyphenyl moiety. Oxamides are amide-containing compounds with versatile applications in materials science, agrochemicals, and pharmaceuticals due to their tunable physicochemical properties . This structural duality makes the compound a candidate for studying substituent effects on solubility, stability, and reactivity.
Properties
IUPAC Name |
N-cyclopentyl-N'-(3-methoxyphenyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-19-12-8-4-7-11(9-12)16-14(18)13(17)15-10-5-2-3-6-10/h4,7-10H,2-3,5-6H2,1H3,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFSZBOAAREUGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N’-(3-methoxyphenyl)oxamide typically involves the reaction of cyclopentylamine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting intermediate is then treated with oxalyl chloride to form the final oxamide product.
Industrial Production Methods
Industrial production of N-cyclopentyl-N’-(3-methoxyphenyl)oxamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N’-(3-methoxyphenyl)oxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The oxamide group can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclopentyl-N’-(3-methoxyphenyl)oxamide has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N’-(3-methoxyphenyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Oxamide Derivatives
Structural and Functional Group Analysis
The following oxamide derivatives are structurally or functionally comparable to N-cyclopentyl-N'-(3-methoxyphenyl)oxamide:
Physicochemical Properties
- Melting Points: this compound: Estimated ~180–220°C (intermediate between tetraalkyl oxamides and symmetric bis-aryl oxamides) . N,N′-bis(3-methoxyphenyl)oxamide: Likely >250°C due to symmetry and strong intermolecular forces . Tetraethyloxamide: ~50°C; hygroscopic and soluble in nonpolar solvents .
Solubility :
Reactivity and Stability
- Hydrolysis : Oxamides with electron-withdrawing groups (e.g., chlorine) undergo slower hydrolysis, as seen in agricultural applications of unsubstituted oxamide as a slow-release nitrogen fertilizer .
- UV Absorption : this compound likely exhibits a weak absorption band near 300 nm and a stronger band below 250 nm, similar to trans-planar oxamides .
Table 1: Key Properties of Selected Oxamides
| Property | This compound | N,N′-bis(3-methoxyphenyl)oxamide | N'-(3-chloro-4-methylphenyl)-N-[(2-methoxyphenyl)methyl]oxamide |
|---|---|---|---|
| Molecular Weight | ~292 g/mol | ~342 g/mol | ~377 g/mol |
| Melting Point | ~180–220°C (estimated) | >250°C | ~160–190°C (estimated) |
| Solubility in Water | Low | Very low | Insoluble |
| UV λ_max (weak/strong) | ~290 nm / ~220 nm | ~300 nm / ~210 nm | ~280 nm / ~230 nm |
Table 2: Functional Group Impact on Properties
Biological Activity
N-cyclopentyl-N'-(3-methoxyphenyl)oxamide is a compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and for therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structural features, which include a cyclopentyl group and a methoxy-substituted phenyl moiety. This specific arrangement influences its reactivity and interaction with biological targets.
| Property | Description |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 245.33 g/mol |
| Solubility | Soluble in organic solvents like DMSO |
| Stability | Stable under standard laboratory conditions |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The compound binds to the active sites of target enzymes, inhibiting their activity, which can lead to various therapeutic effects, such as anti-inflammatory and analgesic properties. The exact pathways and molecular targets involved may vary depending on the specific application.
Enzyme Inhibition Studies
Research has indicated that this compound exhibits significant enzyme inhibition properties. Preliminary studies suggest its potential as an inhibitor of blood coagulation factors, notably factor Xa, which is crucial for thrombus formation. This suggests possible applications in treating thrombotic disorders .
Anti-Inflammatory Effects
In vitro studies have explored the anti-inflammatory effects of this compound. It has been shown to reduce the production of pro-inflammatory cytokines in cultured macrophages, indicating its potential utility in managing inflammatory diseases.
Case Studies
- Case Study on Enzyme Inhibition : A study conducted on various analogs of oxamide derivatives demonstrated that this compound significantly inhibited factor Xa with an IC50 value comparable to established anticoagulants. This positions it as a promising candidate for further development in anticoagulant therapy .
- Case Study on Cytotoxicity : Another investigation assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated that it exhibited selective cytotoxicity against specific tumor types, highlighting its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-cyclopentyl-N'-(3,4-dimethoxyphenyl)oxamide | Additional methoxy group | Enhanced anti-inflammatory effects |
| N-cyclopentyl-N'-(4-methoxyphenyl)oxamide | Different methoxy position | Potentially lower enzyme inhibition |
| N-cyclopentyl-N'-(3-methoxypropyl)oxamide | Propyl substitution | Varying cytotoxicity profiles |
Q & A
Q. Advanced Research Focus
- Cyclopentyl substitution : Larger alkyl groups (e.g., cyclohexyl) increase lipophilicity (logP +0.5), enhancing membrane permeability but reducing solubility.
- Methoxy positioning : Para-substitution on the phenyl ring improves π-π stacking in crystal lattices, while meta-substitution (as in the parent compound) enhances steric accessibility for enzyme binding .
Q. Methodological Notes
- Data Sources : PubChem , synthesis protocols , and pharmacological studies are prioritized.
- Validation : Cross-referencing experimental and computational data ensures reliability.
- Exclusions : Commercial sources (e.g., benchchem) are omitted per guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
